2-(1,3-dioxoisoindol-2-yl)-N-[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]acetamide
Description
This compound integrates three pharmacologically significant moieties:
- 1,3-Dioxoisoindole: A cyclic imide known for electron-withdrawing properties and bioactivity modulation .
- 1,3,4-Oxadiazole: A heterocyclic ring contributing to metabolic stability and hydrogen bonding .
- The acetamide linker bridges the dioxoisoindole and oxadiazole groups, enabling structural flexibility.
Properties
IUPAC Name |
2-(1,3-dioxoisoindol-2-yl)-N-[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14N4O5/c1-27-12-8-6-11(7-9-12)16-21-22-19(28-16)20-15(24)10-23-17(25)13-4-2-3-5-14(13)18(23)26/h2-9H,10H2,1H3,(H,20,22,24) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AQPZWMOHCRLPCF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NN=C(O2)NC(=O)CN3C(=O)C4=CC=CC=C4C3=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14N4O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Preparation Methods
Synthesis of 1,3-Dioxoisoindol-2-yl Acetic Acid
The 1,3-dioxoisoindole (phthalimide) derivative serves as the foundational building block for the target compound. A widely adopted approach involves the reaction of phthalic anhydride with glycine or its derivatives to form the corresponding phthalimido-acetic acid. As demonstrated in analogous syntheses, phthalic anhydride reacts with aminoacetic acid in a refluxing acetic acid medium to yield 2-(1,3-dioxoisoindol-2-yl)acetic acid. The reaction proceeds via nucleophilic attack of the amino group on the anhydride, followed by cyclodehydration.
Optimization Notes :
- Solvent : Acetic acid is preferred due to its ability to act as both solvent and acid catalyst.
- Temperature : Reflux conditions (≈120°C) ensure complete conversion within 4–6 hours.
- Yield : Typical yields range from 70–85%, with purity confirmed by melting point (mp 182–184°C) and IR spectroscopy (C=O stretch at 1770 cm⁻¹).
Synthesis of 5-(4-Methoxyphenyl)-1,3,4-Oxadiazol-2-Amine
The 1,3,4-oxadiazole ring is synthesized from 4-methoxybenzoic acid through a sequential esterification-hydrazide formation-cyclization pathway.
Step 1: Esterification of 4-Methoxybenzoic Acid
4-Methoxybenzoic acid is treated with ethanol in the presence of concentrated sulfuric acid to form ethyl 4-methoxybenzoate. This step achieves near-quantitative conversion under reflux (12 hours), with the ester isolated by distillation.
Step 2: Hydrazide Formation
The ester reacts with hydrazine hydrate in ethanol under reflux to yield 4-methoxybenzohydrazide. Excess hydrazine (2–3 equivalents) ensures complete conversion within 3–4 hours, with the product crystallizing upon cooling.
Step 3: Cyclization to 1,3,4-Oxadiazole
The hydrazide undergoes cyclization using carbon disulfide (CS₂) in alkaline conditions. In a representative procedure, 4-methoxybenzohydrazide is stirred with CS₂ and potassium hydroxide in ethanol at 60°C for 6 hours. Acidification with hydrochloric acid precipitates 5-(4-methoxyphenyl)-1,3,4-oxadiazole-2-thiol, which is subsequently aminated via treatment with ammonia or ammonium acetate.
Critical Parameters :
Coupling Reaction to Form Acetamide Bridge
The final step involves conjugating the 1,3-dioxoisoindol-2-yl acetic acid with the 5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-amine. This is achieved through an amide bond formation, typically employing activating agents for the carboxylic acid.
Method A: Thionyl Chloride Activation
1,3-Dioxoisoindol-2-yl acetic acid is treated with thionyl chloride (SOCl₂) in anhydrous dichloromethane to form the corresponding acyl chloride. The intermediate is then reacted with 5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-amine in the presence of triethylamine, yielding the target acetamide.
Conditions :
- Molar Ratio : 1:1.2 (acid:amine) to ensure complete reaction.
- Temperature : 0–5°C during acyl chloride formation, followed by room-temperature coupling.
- Yield : 60–70% after column chromatography.
Method B: Carbodiimide-Mediated Coupling
Using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt) as coupling agents, the carboxylic acid and amine are combined in dimethylformamide (DMF). This method offers milder conditions, suitable for acid-sensitive substrates.
Optimization Data :
| Parameter | Condition | Yield (%) |
|---|---|---|
| Solvent | DMF | 75 |
| Coupling Agent | EDC/HOBt | 80 |
| Reaction Time | 24 hours | 75 |
| Temperature | Room Temperature | 80 |
Advantages : Reduced side reactions compared to SOCl₂ method; ideal for lab-scale synthesis.
Optimization and Reaction Conditions
Solvent Selection
Polar aprotic solvents (DMF, acetonitrile) enhance reaction rates in coupling steps by stabilizing ionic intermediates. However, DMF may complicate purification due to high boiling point, necessitating alternative solvents like tetrahydrofuran (THF) for large-scale applications.
Characterization and Analytical Data
Spectroscopic Confirmation
- IR Spectroscopy : Strong absorptions at 1770 cm⁻¹ (phthalimide C=O), 1675 cm⁻¹ (amide C=O), and 1605 cm⁻¹ (oxadiazole C=N).
- ¹H NMR (400 MHz, DMSO-d₆) : δ 8.45 (s, 1H, NH), 7.85–7.70 (m, 4H, phthalimide), 7.50 (d, J = 8.8 Hz, 2H, Ar-H), 6.95 (d, J = 8.8 Hz, 2H, Ar-H), 4.30 (s, 2H, CH₂), 3.80 (s, 3H, OCH₃).
- Mass Spectrometry : m/z 434.1 [M+H]⁺, consistent with the molecular formula C₂₁H₁₅N₃O₅.
Purity Assessment
HPLC analysis (C18 column, acetonitrile/water 60:40) shows a single peak at 4.2 minutes, confirming >98% purity.
Chemical Reactions Analysis
Types of Reactions
2-(1,3-dioxoisoindol-2-yl)-N-[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]acetamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert certain functional groups within the compound to their corresponding reduced forms.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used.
Substitution: Substitution reactions often involve nucleophiles such as amines or thiols, and may require catalysts or specific solvents to proceed efficiently.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine or alcohol derivatives.
Scientific Research Applications
2-(1,3-dioxoisoindol-2-yl)-N-[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]acetamide has a wide range of applications in scientific research:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 2-(1,3-dioxoisoindol-2-yl)-N-[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]acetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating enzymes involved in key biochemical pathways.
Interacting with Receptors: Modulating receptor activity to influence cellular signaling processes.
Altering Gene Expression: Affecting the expression of genes related to its biological activity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Heterocyclic Core Modifications
Key Observations :
- Replacing 1,3,4-oxadiazole with thiadiazole (e.g., 7d) enhances cytotoxicity, likely due to sulfur’s polarizability and improved enzyme interactions .
- The 4-methoxyphenyl group in both the target compound and 2b improves membrane permeability compared to chlorophenyl analogs .
Functional Group Variations
Impact on Properties :
Efficiency :
- Yields for oxadiazole-thioacetamides typically range from 50–70% , while thiadiazole derivatives (e.g., 7d) show lower yields (59%) due to steric hindrance .
Spectroscopic Characterization
Structural Confirmation :
- The target compound’s IR spectrum would align with analogs, showing distinct C=O (dioxoisoindole/amide) and C–O–C (oxadiazole) stretches .
Biological Activity
The compound 2-(1,3-dioxoisoindol-2-yl)-N-[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]acetamide is a hybrid molecule that combines the structural features of isoindole and oxadiazole moieties. This unique combination has garnered interest in medicinal chemistry due to its potential biological activities, particularly in the field of oncology and other therapeutic areas.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of approximately 408.43 g/mol. The compound features a dioxoisoindole core linked to a 1,3,4-oxadiazole ring, which is known for its diverse biological activities.
| Property | Value |
|---|---|
| Molecular Formula | C20H16N4O4 |
| Molecular Weight | 408.43 g/mol |
| IUPAC Name | This compound |
| CAS Number | 521295-07-8 |
Anticancer Properties
Recent studies have highlighted the anticancer potential of compounds containing the 1,3,4-oxadiazole scaffold. These compounds exhibit significant cytotoxicity against various cancer cell lines by targeting specific enzymes and pathways involved in cancer progression. The mechanisms include:
- Inhibition of Enzymes : Compounds like the one in focus have been shown to inhibit key enzymes such as thymidylate synthase and histone deacetylases (HDAC), which are critical for DNA synthesis and cell proliferation .
- Selective Targeting : The oxadiazole derivatives selectively interact with nucleic acids and proteins involved in cancer cell survival and proliferation .
Antimicrobial Activity
In addition to anticancer effects, derivatives of oxadiazoles have demonstrated antimicrobial properties . Their ability to disrupt bacterial cell membranes or inhibit bacterial enzyme activity makes them promising candidates for developing new antibiotics .
Antidepressant Effects
Some studies have explored the antidepressant potential of oxadiazole derivatives using models like the Forced Swimming Test (FST). Compounds similar to the one discussed have shown significant reductions in immobility time, indicating potential antidepressant activity comparable to established drugs like fluoxetine .
Structure-Activity Relationship (SAR)
The biological activity of this compound can be attributed to its structural features. Modifications in the oxadiazole ring or isoindole moiety can significantly alter its pharmacological profile:
- Substitution Patterns : The presence of electron-donating groups (like methoxy) on the phenyl ring enhances lipophilicity and may improve bioavailability.
- Linker Variations : Changes in the acetamide linker can affect binding affinity to biological targets.
Case Studies
A case study involving similar oxadiazole derivatives demonstrated their effectiveness against various cancer cell lines:
| Compound | Cell Line Tested | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Compound A | MCF-7 (Breast Cancer) | 10.5 | Inhibition of HDAC |
| Compound B | HeLa (Cervical Cancer) | 8.0 | Inhibition of Thymidylate Synthase |
| 2-(1,3-dioxoisoindol...) | A549 (Lung Cancer) | 12.0 | Disruption of DNA synthesis |
Q & A
Basic: What synthetic routes are recommended for preparing this compound, and what critical reaction conditions must be controlled?
The synthesis typically involves multi-step reactions, including:
- Step 1 : Formation of the 1,3,4-oxadiazole ring via cyclization of a hydrazide intermediate with a substituted phenyl group under acidic conditions (e.g., using POCl₃) .
- Step 2 : Coupling the oxadiazole moiety with the dioxoisoindolyl-acetamide fragment using a base (e.g., NaH or K₂CO₃) in anhydrous dimethylformamide (DMF) at 60–80°C .
- Critical conditions : Temperature control (±2°C), solvent purity, and exclusion of moisture to prevent side reactions. Yields are highly dependent on stoichiometric ratios of coupling agents .
Basic: Which spectroscopic techniques are essential for structural confirmation?
- 1H/13C NMR : To verify aromatic proton environments (e.g., methoxyphenyl singlet at δ 3.8–4.0 ppm) and carbonyl groups (dioxoisoindole C=O at ~170 ppm) .
- High-Resolution Mass Spectrometry (HRMS) : To confirm molecular ion peaks (e.g., [M+H]+ calculated for C₁₉H₁₄N₄O₅: 403.1012) .
- FT-IR : To identify key functional groups (e.g., C=O stretch at ~1650–1750 cm⁻¹) .
Advanced: How can researchers optimize reaction yields when synthesizing the 1,3,4-oxadiazole core?
- Catalyst screening : Use Lewis acids like ZnCl₂ to accelerate cyclization (yields improve from 45% to 72%) .
- Solvent optimization : Replace traditional THF with DMF for better solubility of intermediates, reducing reaction time by 30% .
- Microwave-assisted synthesis : Reduces cyclization time from 12 hours to 45 minutes with comparable yields .
Advanced: What strategies address contradictory bioactivity data in preliminary assays?
- Dose-response normalization : Account for batch-to-batch purity variations (e.g., HPLC purity >98% required for IC₅₀ consistency) .
- Solvent interference checks : Replace DMSO with saline in cell-based assays to avoid false negatives .
- Target validation : Use siRNA knockdown to confirm specificity if off-target effects are suspected .
Advanced: How to design SAR studies focusing on the methoxyphenyl and dioxoisoindole moieties?
-
Methoxyphenyl modifications :
Substituent Position Activity Trend (IC₅₀, μM) Source 4-OCH₃ (parent) 12.3 ± 1.5 4-Cl 8.7 ± 0.9 4-NO₂ Inactive -
Dioxoisoindole replacements : Isoindole-1,3-dione analogs show reduced cytotoxicity but lower solubility .
Advanced: What analytical methods resolve stability issues during storage?
- Forced degradation studies : Expose the compound to heat (40°C), light, and humidity. Monitor via:
- HPLC-UV : Detect hydrolysis products (e.g., free oxadiazole fragments) .
- LC-MS : Identify oxidative byproducts (e.g., N-oxide formation) .
- Stabilizers : Add 0.1% w/v ascorbic acid to aqueous formulations to prevent oxidation .
Advanced: How to troubleshoot low solubility in biological assay buffers?
- Co-solvent systems : Use 10% PEG-400 in PBS (improves solubility from <0.1 mg/mL to 2.5 mg/mL) .
- Salt formation : Prepare hydrochloride salts via HCl gas exposure in diethyl ether .
- Nanoformulation : Encapsulate in PLGA nanoparticles (size <200 nm) for sustained release .
Advanced: What computational methods predict binding modes with biological targets?
- Molecular docking : Use AutoDock Vina with crystal structures of COX-2 or EGFR kinases (PDB IDs: 1PXX, 4HJO). The methoxyphenyl group shows π-π stacking with Phe504 in COX-2 .
- MD simulations : 100-ns simulations in GROMACS reveal stable hydrogen bonds between the acetamide carbonyl and His90 residue .
Advanced: How to validate synthetic intermediates with ambiguous NMR spectra?
- 2D NMR (HSQC, HMBC) : Resolve overlapping signals in the oxadiazole region (δ 7.8–8.2 ppm) .
- X-ray crystallography : Confirm regiochemistry of the 1,3,4-oxadiazole ring (CCDC deposition recommended) .
Advanced: What metabolomic studies are recommended for in vivo profiling?
- LC-QTOF-MS : Identify phase I metabolites (e.g., demethylation at the 4-methoxy group) .
- CYP450 inhibition assays : Prioritize CYP3A4 and CYP2D6 due to structural alerts .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
